L-Méthioninol

Vue d'ensemble

Description

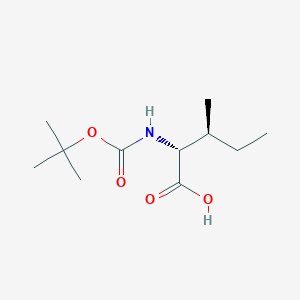

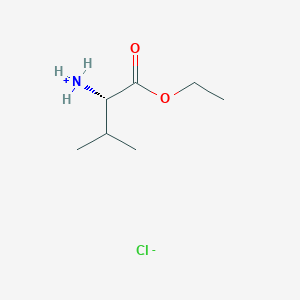

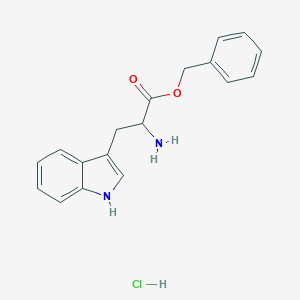

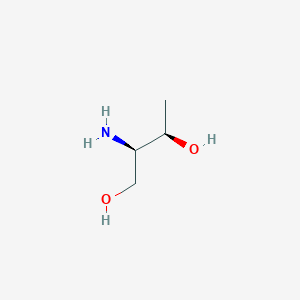

L-Methioninol, also known as L-2-Amino-4-(methylthio)-1-butanol, is a derivative of Methionine . Methionine is an essential amino acid found in protein food sources such as meat and dairy . It is important for many functions in the body, including building new proteins, making DNA, and normal tissue growth and repair .

Synthesis Analysis

L-Methioninol can be synthesized from L-Methionine. In one study, L-Methionine was used to strengthen the terminal synthetic module via site-directed mutation of L-Homoserine O-Succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH . This increased L-Methionine production to 1.93 g/L in shake flask fermentation .

Chemical Reactions Analysis

L-Methioninol can participate in various chemical reactions. For instance, it has been used in the determination of L-Methionine using L-Methionine decarboxylase . Moreover, it has been involved in nitrite-triggered cycloaddition reactions between bromides and alkynes/alkenes .

Applications De Recherche Scientifique

Applications biomédicales

L-Méthioninol, en tant que dérivé de l'acide aminé essentiel méthionine, présente un potentiel significatif dans les applications biomédicales. Sa modification chimique et ses dérivés métaboliques permettent des utilisations polyvalentes en médecine, notamment dans le développement d'agents thérapeutiques et d'outils de diagnostic .

Diagnostic clinique

Les taux de this compound et de ses composés associés tels que la L-homocystéine dans le sang peuvent être corrélés à l'état de santé, fournissant une base pour le diagnostic clinique. De nouvelles méthodes pour déterminer les concentrations de this compound peuvent aider à diagnostiquer des affections telles que l'homocystinurie ou l'hyperméthioninémie .

Thérapie antioxydante

Le this compound joue un rôle dans l'activation des enzymes antioxydantes endogènes, telles que la méthionine sulfoxyde réductase A/B, et soutient la biosynthèse du glutathion. Ceci le rend précieux dans la thérapie antioxydante pour contrer le stress oxydatif et protéger la fonction mitochondriale .

Safety and Hazards

L-Methioninol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended when handling L-Methioninol .

Mécanisme D'action

Target of Action

L-Methioninol, also known as L-Methionine, is an essential amino acid that plays a crucial role in many body functions . It is a chelating agent for heavy metals and is commonly found as a component in total parenteral nutrition . The primary targets of L-Methioninol are the metabolic pathways involved in protein synthesis, including the formation of S-adenosylmethionine (SAMe), L-homocysteine, L-cysteine, taurine, and sulfate .

Mode of Action

It is thought that metabolism of high doses of acetaminophen in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress . L-Methioninol is a precursor to L-cysteine , which may have antioxidant activity .

Biochemical Pathways

L-Methioninol is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

The pharmacokinetics of L-Methioninol is complex and involves several factors. A study on a methionine starvation-based anti-cancer drug suggests the development of an integrated pharmacokinetic/pharmacodynamic model for encapsulated methioninase and a mathematical model of tumor growth/regression to determine the kinetics of L-Methioninol depletion .

Result of Action

L-Methioninol plays a crucial role in protein synthesis as the initiator amino acid . It is also involved in the synthesis of S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular methylation reactions . These methylations play essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways .

Action Environment

The action of L-Methioninol can be influenced by various environmental factors. For instance, a study found that L-Methioninol in a solution containing 0%, 10%, or 20% human serum was detected in 10–200 µM using L-Methioninol decarboxylase . This suggests that the concentration of L-Methioninol can be influenced by the presence of human serum .

Analyse Biochimique

Biochemical Properties

L-Methioninol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, L-Methioninol can be determined using L-Methioninol decarboxylase (MetDC), an enzyme that plays a crucial role in its biochemical interactions .

Cellular Effects

L-Methioninol influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, L-Methioninol can be degraded to less than the detection limit by incubation at 37ºC for 10 min using 2 U of MetDC .

Molecular Mechanism

L-Methioninol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, L-Methioninol in solution was degraded using MetDC, indicating a potential mechanism of action .

Metabolic Pathways

L-Methioninol is involved in several metabolic pathways, interacting with various enzymes or cofactors. It may also affect metabolic flux or metabolite levels. For instance, L-Methioninol is an intermediate in the L-Methionine metabolism pathway .

Propriétés

IUPAC Name |

(2S)-2-amino-4-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQJGZAEWQQAPN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-37-8 | |

| Record name | L-Methioninol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methioninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-2-amino-4-methylthiobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EID9XOR958 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.